molecular formula C30H25NO4 B3094704 (s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid CAS No. 1260616-69-0

(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

Cat. No.: B3094704
CAS No.: 1260616-69-0
M. Wt: 463.5 g/mol
InChI Key: YOUSZFJTJZGJIK-NDEPHWFRSA-N
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Description

(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid is a chiral biphenyl-substituted propanoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and ease of removal via mild base treatment. Its biphenyl scaffold enhances aromatic interactions in biological systems, making it valuable for designing enzyme inhibitors or receptor ligands .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUSZFJTJZGJIK-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis and can influence the compound's properties, including its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

  • Chemical Structure : The compound features a biphenyl moiety which may contribute to its hydrophobic characteristics and interaction with biological membranes.
  • CAS Number : 1260616-69-0

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of amino acids modified with Fmoc groups have been evaluated for their antibacterial and antifungal activities. These studies often report Minimum Inhibitory Concentration (MIC) values that demonstrate potent activity against various pathogens.

CompoundMIC (µg/mL)Activity Type
Pyrazole derivative 13b0.12Antibacterial
Pyrazole derivative 13b0.49Antifungal (A. clavatus)

The above data suggests that modifications in the structure can enhance antimicrobial efficacy, which may be applicable to (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid as well.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, similar biphenyl derivatives have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression.

  • Activity Example : Compounds exhibiting IC50 values in the low micromolar range against HDACs indicate significant inhibitory potential.

The mechanisms by which (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid exerts its biological effects may involve:

  • Hydrophobic Interactions : The biphenyl structure allows for effective membrane penetration and interaction with lipid bilayers.
  • Enzyme Binding : The Fmoc group may facilitate binding to specific enzymes or receptors, enhancing selectivity and potency.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antimicrobial Efficacy : A study on pyrazole-based compounds demonstrated enhanced antibacterial activity compared to standard antibiotics, suggesting structural modifications can lead to improved therapeutic agents.
  • HDAC Inhibition : Research on cyclic peptides highlighted how modifications in amino acid side chains could significantly alter potency and selectivity against various HDAC isoforms.

Comparison with Similar Compounds

Structural Analog: Fmoc-3-Amino-3-phenylpropionic Acid (CAS 180181-93-5)

  • Key Differences : Replaces the biphenyl group with a single phenyl ring at the β-position.
  • Synthetic Utility : Both compounds serve as Fmoc-protected intermediates, but the biphenyl variant offers enhanced steric bulk for targeted molecular recognition .

Anti-Inflammatory Analogs: 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)

  • Activity : Exhibits anti-inflammatory effects via metabolic activation into short-chain acids, similar to Fenbufen. Binds CYP1A2 with a favorable energy of −9.8 kcal/mol, mediated by π-stacking with Phe125 and Phe226 .
  • Comparison : The target compound’s Fmoc group may hinder metabolic activation but could stabilize interactions with hydrophobic enzyme pockets. The absence of a ketone group in the target compound reduces electrophilic reactivity .

RXR Agonists: 4′-Hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic Acid Ethyl Ester

  • Structural Features : Ethyl ester and propyl substituents enhance lipophilicity, promoting nuclear receptor binding (e.g., RXR).
  • Divergence : The target compound’s Fmoc group introduces steric hindrance, likely reducing cell permeability and receptor engagement compared to esterified analogs .

Chlorinated Analog: (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid

  • Modifications : Chlorine substituent and ethoxy-oxo group enhance electrophilicity and metabolic stability.
  • Binding Affinity : The chloro group may improve π-stacking in enzyme active sites, while the Fmoc group in the target compound offers orthogonal protection for synthetic flexibility .

Metabolically Activated Analog: 3-[[(2S)-3-(4-Phenylphenyl)-2-(phosphonomethylamino)propanoyl]amino]propanoic Acid

  • Phosphonate Group : Introduces negative charge, improving solubility and mimicking phosphate esters in metabolic pathways.
  • Contrast : The Fmoc group in the target compound lacks ionizable groups, prioritizing synthetic utility over metabolic mimicry .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents LogP (Predicted) Key Interactions
Target Compound 433.46 Biphenyl, Fmoc 4.2 Hydrophobic, π-π stacking
Fmoc-3-Amino-3-phenylpropionic Acid 353.39 Phenyl, Fmoc 3.8 Moderate hydrophobic
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid 324.36 Biphenyl, ketone 3.5 CYP1A2 binding
(S)-3-(3'-Chloro-biphenyl)propanoic Acid 375.85 Chlorine, ethoxy-oxo 4.5 Enhanced electrophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid
Reactant of Route 2
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(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

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